

# leelamine hydrochloride solubility DMSO stock solution preparation

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## Compound Focus: Leelamine Hydrochloride

CAS No.: 16496-99-4

Cat. No.: S532712

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## Physicochemical Properties & Solubility

The table below outlines the fundamental properties of **leelamine hydrochloride** essential for planning your experiments.

Property	Specification
CAS Number	16496-99-4 [1] [2]
Molecular Formula	C <sub>20</sub> H <sub>32</sub> ClN [2]
Molecular Weight	321.93 g/mol [1] [2]
Physical Form	Off-white to white solid [1] [2]
Recommended Storage	-20°C, supplied as a solid; stable for 2 years [1]

This table provides the available solubility data for different solvents, which is critical for stock solution preparation.

Solvent	Solubility	Notes
DMSO	25 mg/mL (77.66 mM) [2]	Requires ultrasonic warming and heating to 60°C [2]. Hygroscopic DMSO can impact solubility; use newly opened containers [2].
DMSO	Up to 40 mg/mL [1]	Supplier data, method not specified [1].
Water	Up to 9 mg/mL [1]	-

## Stock Solution Preparation Protocol

Here is a detailed methodology for preparing a standard 10 mM stock solution in DMSO, adapted from supplier recommendations [2].

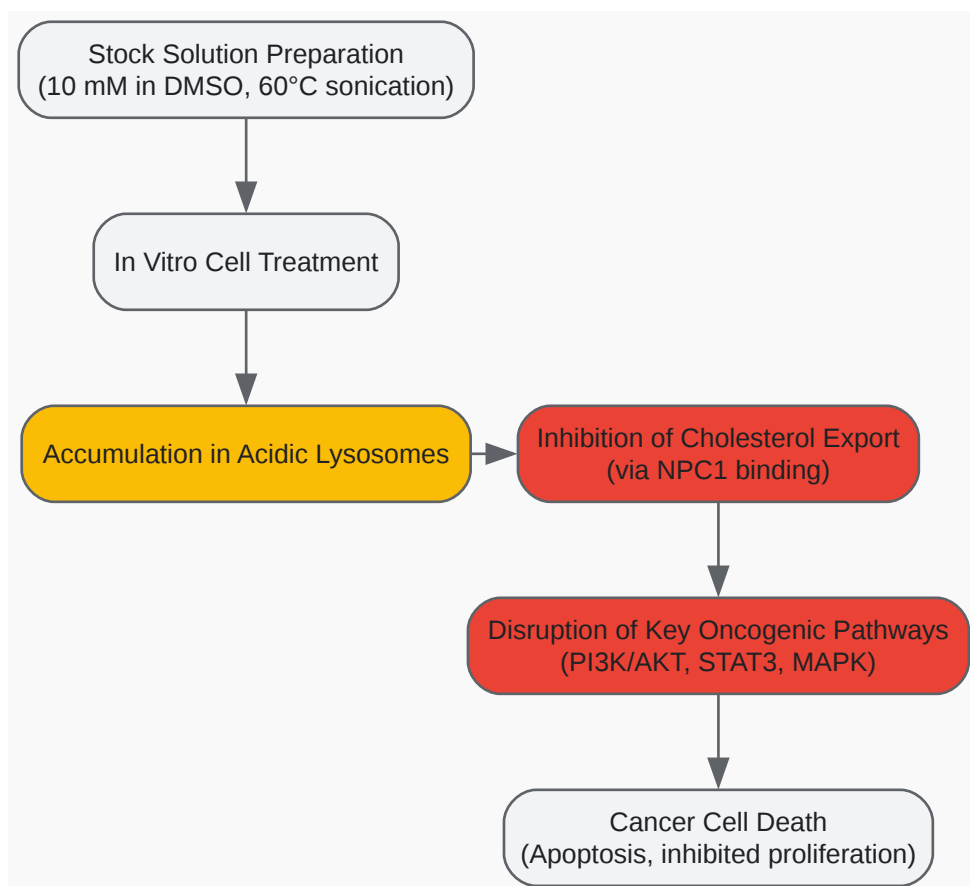
- **Calculation:** To prepare 1 mL of a 10 mM stock solution, calculate the mass needed using the formula:  $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$ . For **leelamine hydrochloride**:  $0.010 \text{ mol/L} \times 0.001 \text{ L} \times 321.93 \text{ g/mol} = 3.22 \text{ mg}$ .
- **Weighing:** Accurately weigh out 3.22 mg of **leelamine hydrochloride** powder.
- **Dissolution:** Transfer the powder to a suitable vial. Add 1 mL of anhydrous, freshly opened DMSO.
  - **Crucial Step:** To aid dissolution, use **brief ultrasonic treatment** and **warm the solution to 60°C** [2].
- **Aliquoting and Storage:**
  - Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  - Store aliquots at **-20°C**.
  - According to one supplier, stock solutions in DMSO are **stable for up to 1 month** at -20°C [1]. For longer storage, -80°C is recommended [2].

## Critical Experimental Considerations

- **Bioavailability & Toxicity:** Be aware that free leelamine has demonstrated poor bioavailability and can be lethal when administered intravenously in animal studies. Research has successfully used nanoliposomal formulations (e.g., Nanolipolee-007) to overcome this for *in vivo* applications [3].
- **Mechanism-Based Design:** Leelamine is a lysosomotropic agent, and its primary amine group is critical for its activity [4] [5]. The protocols above are designed to maintain the integrity of this functional group. Modifying the amine, for example through acetylation, has been shown to abolish its biological activity [4].

## Experimental Workflow & Mechanism of Action

The following diagram illustrates the experimental workflow from stock preparation to cellular action, based on the documented mechanism of leelamine.



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## In Vitro & In Vivo Application Notes

**For *In Vitro* Cell-Based Assays:** When treating cells, dilute the DMSO stock directly into your cell culture medium. Ensure the final concentration of DMSO is kept at a non-cytotoxic level (typically  $\leq 0.1\%$ ). Multiple studies have used leelamine in the **low micromolar range (1-10  $\mu\text{M}$ )** to effectively induce cancer cell death [4] [5].

**For *In Vivo* Administration:** Due to the toxicity of free leelamine, consider using a nanoparticle delivery system. The established protocol involves encapsulating **leelamine hydrochloride** into PEGylated nanoliposomes (e.g., Nanolipolee-007). This formulation has been shown to inhibit tumor growth in xenograft models with negligible systemic toxicity [3].

## Preclinical Evidence Summary

The table below summarizes key findings from preclinical studies that utilized **leelamine hydrochloride**.

Experimental Model	Key Finding	Proposed Mechanism / Notes	Citation
Melanoma, Breast, Prostate Cancer Cells	Induces apoptosis	Lysosomotropic property inhibits intracellular cholesterol transport, disrupting multiple oncogenic signaling pathways [1] [5].	[1] [5]
Melanoma Xenograft (Mouse)	60-64% inhibition of pre-existing tumor growth	Demonstrated with both free leelamine (i.p.) and Nanolipolee-007 nanoparticle (i.v.); no significant systemic toxicity observed [3].	[3]
Structure-Activity Relationship (SAR)	Primary amine group is essential for activity	Derivatives without a basic amine moiety (e.g., abietic acid, amide derivatives) lose anticancer efficacy [4].	[4]

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## References

1. Leelamine | Intracellular cholesterol transport inhibitor [focusbiomolecules.com]
2. Leelamine hydrochloride | Cannabinoid Receptor Agonist [medchemexpress.com]
3. Nanolipolee-007, a novel nanoparticle based drug ... [pmc.ncbi.nlm.nih.gov]

4. Identifying the structure-activity relationship of leelamine ... [pmc.ncbi.nlm.nih.gov]

5. Leelamine mediates cancer cell death through inhibition of ... [pmc.ncbi.nlm.nih.gov]

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